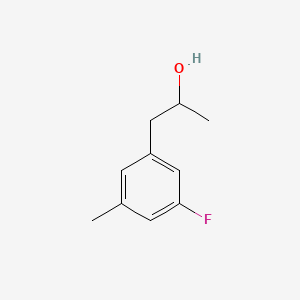

1-(3-Fluoro-5-methylphenyl)propan-2-ol

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, is a field of immense importance in modern research. numberanalytics.com The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org This is due to several key characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the C-F bond, which is one of the strongest single bonds in organic chemistry. chinesechemsoc.orgwikipedia.org

These unique properties mean that fluorinated compounds have found wide application in diverse fields. wikipedia.org An estimated 20% of all pharmaceuticals and about 30-50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgtcichemicals.com The presence of fluorine can enhance a molecule's metabolic stability, bioavailability, and lipophilicity, which are crucial parameters in drug design. numberanalytics.comtcichemicals.commdpi.com For instance, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, extending the active life of a drug in the body. tcichemicals.com In materials science, fluorine imparts properties like thermal stability and hydrophobicity, leading to the development of advanced polymers and functional materials. numberanalytics.compsu.edu The development of new and efficient methods for introducing fluorine into complex molecules remains an active and vital area of chemical research. chinesechemsoc.orgnumberanalytics.combohrium.com

Overview of Propanol (B110389) Derivatives in Synthetic Chemistry

Propanol and its derivatives are fundamental building blocks in synthetic chemistry. byjus.compenpet.com As primary or secondary alcohols, they are versatile intermediates used in a vast array of chemical transformations. byjus.comsolventis.net The hydroxyl (-OH) group is a key functional group that can undergo numerous reactions, such as oxidation to form aldehydes or ketones, esterification with carboxylic acids, and conversion to alkyl halides. penpet.comsolventis.net

Propanol derivatives serve as solvents in various industries, including pharmaceuticals and printing, and are crucial intermediates in the synthesis of a wide range of commercially valuable chemicals like propyl amines and propyl acetate (B1210297). byjus.comsolventis.netvedantu.com The two isomers of propanol, 1-propanol (B7761284) and 2-propanol, each offer distinct reactivity and steric profiles for synthetic chemists to utilize. solventis.net Propanol-based structures are frequently incorporated into larger molecules during the synthesis of pharmaceuticals, cosmetics, and agricultural chemicals. penpet.comvedantu.com Their utility as multifunctional reagents, capable of acting as nucleophiles or being converted into electrophilic species, makes them indispensable tools in organic synthesis. google.com

Contextualization of 1-(3-Fluoro-5-methylphenyl)propan-2-ol within Fluorinated Alcohol Chemistry

1-(3-Fluoro-5-methylphenyl)propan-2-ol is a specific example of a fluorinated aryl alcohol. This molecule contains a benzene (B151609) ring substituted with both a fluorine atom and a methyl group, and a propan-2-ol side chain. This particular arrangement of functional groups makes it a valuable intermediate in synthetic chemistry.

The presence of the fluorine atom on the aromatic ring influences the electronic properties of the molecule, enhancing its lipophilicity and potentially its interaction with biological targets. mdpi.com The secondary alcohol on the propane (B168953) chain is a key reactive site, allowing for the connection of this fluorinated aryl moiety to other molecular fragments through various chemical reactions. The synthesis of such aryl propanol derivatives can be achieved, for example, by the reduction of the corresponding ketone, 1-(3-fluoro-5-methylphenyl)propan-2-one (B1450438). nih.govachemblock.com This positions the compound as a chiral building block, as the alcohol group creates a stereocenter, allowing for the synthesis of enantiomerically pure target molecules, which is often a critical requirement in pharmaceutical development.

Research Scope and Objectives for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

The primary research objective for a compound like 1-(3-Fluoro-5-methylphenyl)propan-2-ol is its use as a specialized building block in the synthesis of more complex, high-value molecules. Its structural features suggest its utility primarily in the fields of medicinal chemistry and agrochemistry.

The research scope includes:

Synthesis of Novel Bioactive Compounds: The molecule serves as a precursor for introducing the 3-fluoro-5-methylphenyl group into new chemical entities. Researchers may utilize the hydroxyl group for nucleophilic substitution or derivatization to build larger molecules for screening as potential drug candidates or pesticides. nih.gov

Investigation of Structure-Activity Relationships (SAR): By incorporating this specific fluorinated fragment into a known active molecule, chemists can study how the unique electronic and steric properties of the 3-fluoro-5-methylphenyl group affect biological activity.

Development of Asymmetric Syntheses: As a chiral alcohol, it can be used in diastereoselective reactions or resolved into its individual enantiomers to synthesize single-enantiomer final products. This is crucial for creating drugs with improved efficacy and reduced side effects.

The commercial availability of this compound and its precursors indicates its role as a key intermediate for researchers aiming to leverage the beneficial properties of fluorine in the design of new functional molecules. achemblock.combldpharm.combldpharm.com

Data Tables

Table 1: Physicochemical Properties of 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Property | Value | Source |

| CAS Number | 1824051-30-0 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₀H₁₃FO | Calculated |

| Molecular Weight | 168.21 g/mol | bldpharm.com |

| IUPAC Name | 1-(3-Fluoro-5-methylphenyl)propan-2-ol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6,8,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEUGBWLFNFBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(3-Fluoro-5-methylphenyl)propan-2-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecular structure can be assembled.

Proton (¹H) NMR for Hydrogen Connectivity and Environment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 1-(3-Fluoro-5-methylphenyl)propan-2-ol would exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methine proton, the hydroxyl proton, and the methyl groups.

The protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The fluorine and methyl substituents will influence their precise chemical shifts and splitting patterns. The methine proton of the propan-2-ol side chain, being adjacent to the hydroxyl group, is anticipated to resonate in the range of δ 3.5-4.5 ppm. libretexts.org The benzylic protons will likely appear as a multiplet around δ 2.5-3.0 ppm. The methyl group on the propan-2-ol side chain would be a doublet in the upfield region (δ 1.0-1.5 ppm), coupled to the methine proton. docbrown.info The methyl group attached to the phenyl ring will present as a singlet around δ 2.3 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.7 - 7.0 | Multiplet |

| CH-OH | 3.9 - 4.2 | Multiplet |

| Ar-CH₂ | 2.6 - 2.9 | Multiplet |

| Ar-CH₃ | ~2.3 | Singlet |

| OH | Variable | Broad Singlet |

| CH-CH₃ | 1.1 - 1.3 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. The spectrum for 1-(3-Fluoro-5-methylphenyl)propan-2-ol is expected to show distinct signals for each carbon atom.

The aromatic carbons will resonate in the downfield region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine and methyl substituents. The carbon bearing the hydroxyl group (C-2 of the propanol (B110389) chain) is expected around δ 65-75 ppm. docbrown.info The benzylic carbon and the two methyl carbons will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic C-C₃H₇O | 140 - 144 |

| Aromatic CH | 110 - 130 |

| CH-OH | 68 - 72 |

| Ar-CH₂ | 40 - 45 |

| Ar-CH₃ | 20 - 23 |

| CH-CH₃ | 22 - 26 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Quantification

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of 1-(3-Fluoro-5-methylphenyl)propan-2-ol would show a single signal for the fluorine atom attached to the aromatic ring.

The chemical shift of this signal is expected to be in the typical range for aryl fluorides. researchgate.net This signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring (³JHF and ⁴JHF, respectively). wikipedia.orghuji.ac.il The magnitude of these coupling constants provides further structural information.

Table 3: Predicted ¹⁹F NMR Data for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (Hz) |

| Ar-F | -110 to -120 | ³JHF ≈ 5-10 Hz, ⁴JHF ≈ 2-5 Hz |

Note: Chemical shifts are referenced to a standard such as CFCl₃. Values are predictive.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (CH-OH) and the protons of the adjacent methyl group (CH-CH₃), as well as with the benzylic protons (Ar-CH₂). It would also show couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the benzylic CH₂ and the carbinol CH.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the benzylic protons and the ortho aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol (C₁₀H₁₃FO), the exact mass can be calculated.

Table 4: Calculated Exact Mass for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₄FO⁺ | 169.1023 |

| [M+Na]⁺ | C₁₀H₁₃FONa⁺ | 191.0842 |

| [M]⁺˙ | C₁₀H₁₃FO⁺˙ | 168.0945 |

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺˙) and alpha-cleavage. For this compound, a prominent fragment would likely be the benzylic cation formed by cleavage of the C-C bond between the CH-OH group and the CH₂ group. The fluoromethylphenyl cation would also be an expected fragment. Analysis of these fragments by HRMS would further confirm their elemental compositions. docbrown.infonih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of individual components within a chemical mixture. For the analysis of 1-(3-Fluoro-5-methylphenyl)propan-2-ol, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing its purity and identifying any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of 1-(3-Fluoro-5-methylphenyl)propan-2-ol, GC-MS is highly effective for identifying volatile impurities that may be present from the synthesis process, such as starting materials, reagents, or by-products. The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint. jmchemsci.comjmchemsci.com This allows for the confident identification of known and unknown compounds in the sample mixture. jmchemsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile or thermally sensitive compounds that are not suitable for GC-MS. unipd.it The compound 1-(3-Fluoro-5-methylphenyl)propan-2-ol and potential non-volatile impurities are first separated using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which allows for the ionization of the analytes directly from the liquid phase. unipd.itscholaris.ca This technique is crucial for determining the purity of the main compound and for the detection and identification of impurities with higher molecular weights. lcms.czfiu.edu

The selection of chromatographic conditions, such as the column type, mobile phase composition, and temperature gradient, is critical for achieving optimal separation of the target compound from any impurities. lcms.cz

Table 1: Illustrative GC-MS and LC-MS Parameters for Purity Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Column | Capillary column (e.g., HP-5ms) | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |

| Mobile Phase/Carrier Gas | Helium | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Detector | Quadrupole Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Application | Analysis of volatile impurities and reaction by-products | Purity assessment and analysis of non-volatile impurities |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Since 1-(3-Fluoro-5-methylphenyl)propan-2-ol contains a chiral center at the second carbon of the propanol chain, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized technique used to separate these mirror-image isomers. gcms.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for determining the enantiomeric purity of 1-(3-Fluoro-5-methylphenyl)propan-2-ol. neliti.com CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose with phenylcarbamate derivatives, are widely effective for separating a broad range of racemic compounds. nih.govwindows.net The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. sigmaaldrich.com The choice of mobile phase, which can be normal-phase (e.g., hexane (B92381)/isopropanol) or polar organic mode (e.g., methanol (B129727), ethanol), significantly influences the separation efficiency. nih.govmdpi.com By optimizing the mobile phase composition and temperature, baseline separation of the enantiomers can be achieved, allowing for accurate quantification of the enantiomeric excess (ee). sigmaaldrich.commdpi.com

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (S-enantiomer) | ~8.5 min |

| Expected Retention Time (R-enantiomer) | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Columns

For volatile chiral compounds, Gas Chromatography (GC) with a chiral column is an alternative method for enantiomeric separation. These columns typically contain a stationary phase that includes a chiral selector, often a derivative of cyclodextrin. gcms.cz The enantiomers of 1-(3-Fluoro-5-methylphenyl)propan-2-ol, or a more volatile derivative, are separated based on the differential formation of transient diastereomeric complexes with the chiral stationary phase. gcms.cz

The GC oven temperature is programmed to ramp up gradually to ensure optimal separation. wisc.edu This technique provides high resolution and sensitivity, making it suitable for determining the enantiomeric purity of the compound. Retention indices can be calculated to aid in the identification of the enantiomers. wisc.edu

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral chromatography can separate and quantify enantiomers, it does not inherently determine their absolute stereochemistry (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. usm.edu

This technique requires the formation of a high-quality single crystal of one of the enantiomers, often achieved by co-crystallization with a known chiral molecule. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. usm.edu From this, the absolute stereochemistry at the chiral center can be unambiguously assigned as either R or S. This experimental confirmation is crucial and can be used to validate other stereochemical assignment methods. usm.edu

Table 3: Typical Data from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, and c axes lengths (Å) and angles (°) |

| Flack Parameter | A value close to zero confirms the correct absolute structure assignment |

| Final R-indices | Indicators of the quality of the crystallographic model |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for analyzing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., O-H, C-H, C-O, C-F) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group, which is broadened by hydrogen bonding. docbrown.infodocbrown.info Sharp peaks corresponding to C-H stretching in the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. docbrown.info The C-O stretching vibration of the secondary alcohol would be observed in the 1000-1200 cm⁻¹ region, and the C-F stretching vibration would also have a characteristic absorption. docbrown.info The region from 400 to 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-C bonds in the aromatic ring. researchgate.netnih.gov The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational structure of 1-(3-Fluoro-5-methylphenyl)propan-2-ol. researchgate.net

Table 4: Expected Characteristic IR Absorption Bands for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Alkyl Chain |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-F Stretch | Fluoro Aromatic |

Mechanistic Investigations of Reactions Involving 1 3 Fluoro 5 Methylphenyl Propan 2 Ol

Reaction Pathways in Synthesis and Transformation

The synthesis of 1-(3-fluoro-5-methylphenyl)propan-2-ol typically proceeds via the reduction of its corresponding ketone precursor, 1-(3-fluoro-5-methylphenyl)propan-2-one (B1450438). achemblock.com

Synthesis of the Ketone Precursor: The precursor, 1-(3-fluoro-5-methylphenyl)propan-2-one, can be synthesized through various established organic chemistry methods. One such industrial process for a similar compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, involves the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate (B1210297) in a polar solvent, catalyzed by a cuprous salt. google.com A similar pathway could be adapted for the synthesis of 1-(3-fluoro-5-methylphenyl)propan-2-one from 3-fluoro-5-methylaniline.

Reduction to the Alcohol: The reduction of the ketone to the secondary alcohol is a critical step that forms the chiral center of the molecule. This transformation can be achieved through several pathways:

Chemical Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) can be used for this reduction, yielding the racemic alcohol. nih.gov

Biocatalytic Reduction: For stereoselective synthesis, whole-cell biocatalysts, such as various yeast strains (e.g., Rhodotorula glutinis) or isolated alcohol dehydrogenases, are highly effective. nih.govnih.gov These enzymatic systems can reduce the ketone to the corresponding (S)- or (R)-alcohol with high conversion rates and excellent enantiomeric excess. nih.govnih.gov

Transformation Reactions: 1-(3-Fluoro-5-methylphenyl)propan-2-ol, as a secondary benzylic alcohol, can undergo several key transformations:

Oxidation: The hydroxyl group can be oxidized back to a ketone using various oxidizing agents. patsnap.com For instance, reagents like chromic acid can facilitate this transformation. patsnap.com

Esterification: In the presence of an acid catalyst, it can react with carboxylic acids to form the corresponding esters. patsnap.com

Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be protonated by a strong acid to form a water molecule, which is an excellent leaving group. This facilitates SN1-type reactions via a benzylic carbocation intermediate. Alternatively, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate) or activated directly. For example, reagents like XtalFluor-E can activate the benzylic C-OH bond, promoting Friedel-Crafts type alkylation reactions with various arenes under mild conditions. rsc.org This proceeds via an SN1 mechanism, where the C-OH bond ionizes. rsc.org

Table 1: Bioreduction of Propiophenone Analogs

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| 1-(Arylsulfanyl)propan-2-ones | Yeast Strains / Recombinant ADH | (S)- or (R)-1-(Arylsulfanyl)propan-2-ols | 60-99 | >95 | nih.gov |

| Acetophenone | Immobilized Rhodotorula glutinis | (S)-1-Phenylethanol | 77 | >99 | nih.gov |

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring significantly modulates the electronic properties of the molecule, which in turn affects its reactivity and the selectivity of its reactions.

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). In 1-(3-fluoro-5-methylphenyl)propan-2-ol, the fluorine atom is positioned meta to the propyl-2-ol substituent. This placement has several consequences:

Electronic Effect on the Ring: The strong -I effect of fluorine deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.

Effect on the Benzylic Position: The inductive withdrawal of electron density by the fluorine atom can influence reactions at the benzylic carbinol center. For reactions proceeding through a carbocation intermediate (SN1 type), the fluorine atom would destabilize the positive charge developing at the benzylic carbon, potentially slowing down the reaction rate compared to a non-fluorinated analogue. This is a critical consideration in reactions like acid-catalyzed substitutions or Friedel-Crafts alkylations involving the alcohol. rsc.org

C-F Bond Reactivity: While the C-F bond is generally robust, under specific conditions, particularly in benzylic systems, it can be activated. Protic species, especially strong hydrogen-bond donors like hexafluoroisopropanol (HFIP), can activate the C-F bond of benzylic fluorides, facilitating nucleophilic substitution. beilstein-journals.orgnih.gov Although the primary focus here is the C-OH group, the potential for C-F bond chemistry under certain conditions is a notable feature of fluorinated aromatics.

Role of the Hydroxyl Group in Reaction Mechanisms

The hydroxyl group is the primary site of reactivity in 1-(3-fluoro-5-methylphenyl)propan-2-ol and dictates many of its characteristic transformations. patsnap.comncert.nic.in

As a Nucleophile/Base: The lone pairs on the oxygen atom give the hydroxyl group nucleophilic and basic character. It can be deprotonated by a strong base to form an alkoxide.

As a Leaving Group: The hydroxyl group itself is a poor leaving group. However, its transformation into a better leaving group is central to many reactions.

Protonation: In acidic media, the hydroxyl group is protonated to form an oxonium ion (-OH2+). The subsequent loss of a neutral water molecule is highly favorable and generates a secondary benzylic carbocation. This intermediate is then susceptible to attack by nucleophiles. patsnap.com

Activation: Reagents like XtalFluor-E or triflic anhydride (B1165640) can react with the hydroxyl group to form an intermediate that is readily displaced. This in-situ activation allows for nucleophilic substitution reactions under milder conditions without the need for a strong acid. rsc.org

Directing Group and Participant: In certain reactions, the hydroxyl group can act as a directing group. Furthermore, neighboring group participation, or anchimeric assistance, from a hydroxyl group (or a derivative) can occur, influencing the stereochemical outcome of a reaction. acs.org For instance, the substitution of a mesylate group can proceed via an SN1 pathway with anchimeric assistance from lone pairs on neighboring oxygen atoms, leading to a single diastereomer product. acs.org

Solvent Effects in Fluorinated Alcohol Chemistry

While 1-(3-fluoro-5-methylphenyl)propan-2-ol is the substrate, the broader field of fluorinated alcohol chemistry highlights the profound impact that fluorinated alcohols, used as solvents, can have on reaction mechanisms. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) possess a unique combination of properties:

Strong Hydrogen Bond-Donating Ability: They are exceptionally strong hydrogen-bond donors. researchgate.net

Low Nucleophilicity: Despite having a hydroxyl group, their nucleophilicity is very low due to the electron-withdrawing effects of the fluorine atoms. researchgate.net

High Polarity and Ionizing Power: They are highly polar solvents capable of stabilizing charged intermediates and transition states. researchgate.net

This set of properties allows fluorinated solvents to act as "non-nucleophilic activators." They can stabilize leaving groups and activate electrophiles through hydrogen bonding without competing as nucleophiles in the reaction. This has been shown to be highly beneficial in a range of transformations, including Friedel-Crafts reactions and nucleophilic substitutions on other alcohols. rsc.orgresearchgate.net For instance, HFIP can enable the C-F activation of benzylic fluorides by stabilizing the departing fluoride (B91410) ion through hydrogen bonding, promoting an SN1 or SN2 pathway depending on the nucleophile. beilstein-journals.orgnih.gov

Table 2: Properties of Common Fluorinated Alcohol Solvents

| Solvent | Formula | Key Properties | Application Example | Reference |

| Hexafluoroisopropanol (HFIP) | C3H2F6O | Strong H-bond donor, low nucleophilicity, high ionizing power | Promoting Friedel-Crafts benzylation of arenes | rsc.orgresearchgate.net |

| Trifluoroethanol (TFE) | C2H3F3O | Strong H-bond donor, polar | C-H activation reactions | electronicsandbooks.com |

Stereochemical Control Mechanisms

Since 1-(3-fluoro-5-methylphenyl)propan-2-ol possesses a stereocenter at the carbinol carbon (C-2), controlling the stereochemistry during its synthesis is a significant objective, particularly for applications in pharmaceuticals or materials science. The primary strategy for achieving stereocontrol is the asymmetric reduction of the prochiral ketone, 1-(3-fluoro-5-methylphenyl)propan-2-one.

Mechanisms of Asymmetric Reduction:

Biocatalytic Reduction: As mentioned, enzymes provide a highly effective route. The mechanism involves the delivery of a hydride from a cofactor (like NADPH) to one face of the ketone's carbonyl group, which is held within the chiral active site of the enzyme. The stereochemical outcome is determined by the specific enzyme used. nih.govnih.gov

Asymmetric Transfer Hydrogenation (ATH): This is a powerful chemical method that uses a chiral catalyst, typically a transition metal complex (e.g., Ruthenium or Iron) coordinated to a chiral ligand. acs.orgorganic-chemistry.org The mechanism for Ru-catalyzed ATH, for example, often involves an "outer-sphere" hydride transfer. nih.gov

The catalyst reacts with a hydrogen source (commonly isopropanol) to form a metal-hydride species.

The ketone coordinates to the metal or interacts with the chiral ligand through non-covalent interactions (e.g., CH-π or π-π stacking). acs.org

The chiral environment created by the ligand directs the ketone to adopt a specific orientation.

The hydride is transferred from the metal to the carbonyl carbon, and a proton is transferred from the ligand or solvent to the carbonyl oxygen, leading to the formation of the chiral alcohol with a specific configuration. nih.gov

The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The intricate design of the chiral ligand is paramount in maximizing this energy difference to achieve high enantiomeric excess. nih.govacs.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and the energies of different molecular states. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used for such investigations to balance computational cost and accuracy. achemblock.com

The biological activity and physical properties of a flexible molecule like 1-(3-Fluoro-5-methylphenyl)propan-2-ol are dictated by its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. The presence of a chiral center at the C2 position of the propanol (B110389) chain and the rotational freedom around the C-C bonds suggest that multiple low-energy conformations exist.

A systematic conformational search would involve rotating the key dihedral angles: the C-C bond between the phenyl ring and the propanol side chain, and the C-C bond within the side chain. The relative energies of the resulting conformers would be calculated to identify the most stable structures. The fluorine substituent is known to influence conformational preferences through steric and electronic effects, such as the gauche effect. nih.gov Studies on similar fluorinated alkanes have shown that 1,3-difluorination strongly influences chain conformation, with a notable dependence on the polarity of the medium. nih.gov For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , the interaction between the fluorine atom, the methyl group, and the hydroxyl group would be critical in determining the conformational landscape.

Table 1: Hypothetical Relative Energies of 1-(3-Fluoro-5-methylphenyl)propan-2-ol Conformers

| Conformer | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-Ar-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 60 (gauche) | 90 | 0.00 |

| B | 180 (anti) | 90 | 1.25 |

| C | -60 (gauche) | 90 | 0.15 |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected output of a conformational analysis.

The hydroxyl group in 1-(3-Fluoro-5-methylphenyl)propan-2-ol can act as both a hydrogen bond donor and acceptor. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor. bldpharm.com Quantum chemical calculations can quantify the strength of these potential intramolecular and intermolecular hydrogen bonds.

Intramolecularly, a hydrogen bond could form between the hydroxyl hydrogen and the fluorine atom or the π-system of the aromatic ring. By analyzing the electron density distribution, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM), the presence and strength of these interactions can be confirmed. The strength of hydrogen bonds involving fluorine is a subject of ongoing research, with studies showing that while fluorine is a weak hydrogen bond acceptor, these interactions can still influence molecular conformation. bldpharm.comnih.gov

Intermolecularly, 1-(3-Fluoro-5-methylphenyl)propan-2-ol can form dimers or larger clusters through hydrogen bonding between the hydroxyl groups. DFT calculations can determine the binding energies of these dimers, providing insight into the molecule's behavior in the condensed phase.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be particularly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted chemical shifts for different conformers can be calculated and then averaged based on their Boltzmann population to obtain a theoretical spectrum. This can be compared with experimental data to confirm the structure and gain insights into the predominant solution-phase conformation. mdpi.com Any significant deviations between the predicted and experimental spectra can point to specific structural features or intermolecular interactions not accounted for in the computational model.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (CH₃) | 24.5 | 24.1 |

| C2 (CHOH) | 68.2 | 67.9 |

| C3 (CH₂) | 45.8 | 45.5 |

| C-Ar (C-F) | 163.1 (d, J=245 Hz) | 162.8 (d, J=244 Hz) |

Computational chemistry is pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , one could study reactions such as its synthesis or its subsequent transformations. For example, the dehydration of the alcohol to form an alkene could be investigated.

DFT calculations can be used to locate the transition state structures for each step of a proposed mechanism. achemblock.com By calculating the activation energies, the feasibility of different reaction pathways can be compared. For instance, in a study on the nucleophilic substitution of the hydroxyl group in similar alcohols, DFT calculations helped establish the reaction mechanism and the influence of the solvent. achemblock.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. achemblock.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about specific points on the potential energy surface, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time, including the effects of a solvent. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion.

For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , an MD simulation in a box of explicit solvent molecules (e.g., water or chloroform) would reveal the dynamics of its conformational changes and its interactions with the surrounding solvent. This would provide a more realistic picture of its behavior in solution than gas-phase quantum calculations. The simulation would show how solvent molecules arrange around the solute and how hydrogen bonding patterns fluctuate over time. The influence of the solvent on the conformational equilibrium can be significant, as seen in studies of related fluorinated compounds. nih.gov

In Silico Analysis of Structure-Property Relationships

In silico methods are used to predict the properties of a molecule based on its structure. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , these methods could be used to estimate a range of physicochemical and pharmacokinetic properties. These predictions are valuable in fields like drug discovery for initial screening of compounds.

Quantitative Structure-Property Relationship (QSPR) models could be employed to predict properties such as boiling point, vapor pressure, and solubility. For biological applications, Quantitative Structure-Activity Relationship (QSAR) models could predict its potential interaction with biological targets. These models are built on datasets of compounds with known properties and use molecular descriptors to correlate structure with activity or property. For 1-(3-Fluoro-5-methylphenyl)propan-2-ol , relevant descriptors would include its molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors.

Table 3: Hypothetical In Silico Predicted Properties for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Property | Predicted Value | Method/Descriptor |

|---|---|---|

| Molecular Weight | 168.21 g/mol | Formula |

| XLogP3 | 2.3 | Lipophilicity |

| Polar Surface Area | 20.2 Ų | Topology |

| Hydrogen Bond Donors | 1 | Count |

Note: This table contains calculated or commonly predicted values for a molecule with this structure.

Investigations of Molecular Interactions and Biochemical Pathways in Vitro Focus

Assessment of Molecular Recognition with Biological Receptors

To understand the potential biological activity of 1-(3-Fluoro-5-methylphenyl)propan-2-ol, its interaction with specific biological receptors would need to be assessed. The DAF-12 receptor, a nuclear receptor involved in developmental and metabolic pathways, serves as an illustrative example for such investigations.

Ligand Binding Studies (In Vitro Cell-Based Assays)

Ligand binding studies are crucial for determining if and how strongly a compound interacts with its target receptor. In vitro cell-based assays, such as enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays, could be employed to quantify the binding affinity of 1-(3-Fluoro-5-methylphenyl)propan-2-ol to a receptor like DAF-12. nih.gov These assays would typically involve incubating the receptor with varying concentrations of the compound to determine the dissociation constant (Kd), a measure of binding affinity. A lower Kd value would indicate a stronger interaction.

Table 1: Hypothetical Ligand Binding Assay Data for 1-(3-Fluoro-5-methylphenyl)propan-2-ol with DAF-12 Receptor

| Concentration of Compound (nM) | Percent Receptor Bound |

| 1 | 10% |

| 10 | 50% |

| 100 | 90% |

| 1000 | 98% |

This table is illustrative and does not represent actual experimental data.

Structure-Activity Relationships at the Molecular Level

Structure-activity relationship (SAR) studies involve synthesizing and testing analogues of the lead compound to understand how specific structural features influence its biological activity. nih.govnih.gov For 1-(3-Fluoro-5-methylphenyl)propan-2-ol, this would involve modifying the fluoro and methyl substitutions on the phenyl ring, as well as the propan-2-ol side chain. For instance, altering the position of the fluorine atom or replacing the methyl group with other substituents could significantly impact receptor binding. These studies help in optimizing the compound for better potency and selectivity. nih.govnih.gov

Interaction with Enzymes

The interaction of 1-(3-Fluoro-5-methylphenyl)propan-2-ol with various enzymes could reveal its potential to modulate key biological pathways. Enzymes such as phosphodiesterase type 5 (PDE5), involved in cyclic GMP signaling, and the process of heme polymerization, a target in anti-malarial drug development, are relevant examples. nih.gov

Enzyme Inhibition Assays (In Vitro)

In vitro enzyme inhibition assays are performed to determine if a compound can reduce the activity of a specific enzyme. nih.gov For PDE5, this would involve measuring the enzyme's ability to hydrolyze its substrate, cGMP, in the presence of varying concentrations of 1-(3-Fluoro-5-methylphenyl)propan-2-ol. nih.gov The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is a standard measure of its inhibitory potency.

Table 2: Hypothetical PDE5 Inhibition Data for 1-(3-Fluoro-5-methylphenyl)propan-2-ol

| Compound Concentration (µM) | PDE5 Activity (%) |

| 0.1 | 95% |

| 1 | 75% |

| 10 | 50% |

| 100 | 20% |

This table is illustrative and does not represent actual experimental data.

Mechanistic Studies of Enzyme-Ligand Interactions

To understand how a compound inhibits an enzyme, mechanistic studies are conducted. These can include kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies provide insights into whether the compound binds to the enzyme's active site or an allosteric site, which is crucial for rational drug design.

Biochemical Fate and Molecular Transformations (In Vitro)

Understanding the metabolic fate of a compound is essential. In vitro systems, such as liver microsomes or cultured hepatocytes, are used to study how a compound is metabolized. nih.gov For 1-(3-Fluoro-5-methylphenyl)propan-2-ol, potential metabolic transformations could include oxidation of the secondary alcohol to a ketone, hydroxylation of the phenyl ring, or conjugation reactions (e.g., glucuronidation) to facilitate excretion. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the resulting metabolites. nih.gov

Defluorination Pathways and Metabolite Identification (In Vitro)

No in vitro studies identifying the specific defluorination pathways or the resulting metabolites of 1-(3-Fluoro-5-methylphenyl)propan-2-ol have been found. While enzymatic defluorination is a known metabolic process for some fluorinated compounds, often involving cytochrome P450 enzymes or specialized dehalogenases, research specific to this molecule is not available. ucd.ienih.govnih.govnih.gov

Interactions with Endogenous Nucleophiles (e.g., Glutathione) (In Vitro)

There are no available in vitro data describing the interaction of 1-(3-Fluoro-5-methylphenyl)propan-2-ol with endogenous nucleophiles like glutathione (B108866). The conjugation of xenobiotics with glutathione, a process catalyzed by glutathione S-transferases (GSTs), is a critical detoxification pathway. nih.govresearchgate.netnih.govijbs.com However, whether 1-(3-Fluoro-5-methylphenyl)propan-2-ol or its metabolites serve as substrates for GSTs has not been experimentally determined.

Protein-Ligand Interaction Modeling and Molecular Docking

Identification of Putative Binding Sites

Computational studies, including molecular docking, are frequently used to predict the binding sites of small molecules on protein targets. nih.govnih.gov A literature search did not yield any molecular docking studies performed on 1-(3-Fluoro-5-methylphenyl)propan-2-ol, and therefore, no putative protein binding sites have been identified for this compound.

Prediction of Binding Modes and Affinities

In the absence of molecular docking or other computational modeling studies for 1-(3-Fluoro-5-methylphenyl)propan-2-ol, there are no predictions regarding its potential binding modes or affinities to any protein targets. Such predictions are contingent on identifying a relevant biological target and performing the necessary computational analyses, which have not been reported for this molecule. nih.govpsu.edu

Applications in Organic Synthesis As a Building Block

Precursor for Chirally Enriched Compounds

The presence of a stereogenic center at the C-2 position of the propanol (B110389) chain in 1-(3-Fluoro-5-methylphenyl)propan-2-ol makes it a potential precursor for the synthesis of chirally enriched compounds. The asymmetric synthesis of this alcohol or the resolution of its racemic mixture would provide access to enantiomerically pure or enriched forms, which are crucial in the development of pharmaceuticals and agrochemicals.

Although specific examples of the use of 1-(3-Fluoro-5-methylphenyl)propan-2-ol for this purpose are not readily found, the synthesis of other chiral alcohols and their subsequent use is a well-established strategy in organic chemistry. For instance, chiral beta-blockers are often synthesized from chiral precursors. nih.gov The synthesis of various fluorinated phenylalanines, which are also chiral building blocks, has been extensively reviewed, highlighting the importance of stereochemistry in bioactive molecules. nih.gov

The enantioselective synthesis of similar fluorinated compounds is an active area of research. For example, fluorinated organocatalysts have been developed for the enantioselective epoxidation of enals, demonstrating the focus on creating chiral fluorinated molecules. ethz.ch The synthesis of chiral 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol as a precursor for the beta-blocker Bupranolol further illustrates the utility of chiral synthons in medicinal chemistry. researchgate.net

Table 1: Potential Chiral Transformations of 1-(3-Fluoro-5-methylphenyl)propan-2-ol This table is illustrative and based on general organic chemistry principles, as direct research on this specific compound is limited.

| Transformation | Potential Product Class | Significance |

|---|---|---|

| Oxidation of the secondary alcohol | Chiral ketones | Key intermediates for various C-C and C-N bond-forming reactions. |

| Substitution of the hydroxyl group (e.g., via mesylation/tosylation) | Chiral amines, ethers, azides | Access to a variety of functionalized chiral molecules. |

| Esterification/Etherification | Chiral esters and ethers | Modification of physical and biological properties. |

Intermediate in the Synthesis of Fluorine-Containing Fine Chemicals

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. As a fluorine-containing molecule, 1-(3-Fluoro-5-methylphenyl)propan-2-ol can serve as an intermediate in the synthesis of other valuable fluorine-containing fine chemicals.

The synthesis of fluorinated aromatic compounds is of great interest for applications in pharmaceuticals, agrochemicals, and materials science. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized and used in nucleophilic aromatic substitution reactions to create novel compounds. sigmaaldrich.comnih.gov Similarly, fluorinated benzoic acids are used as building blocks for kinase inhibitors and other bioactive molecules. foldingathome.org While direct evidence of 1-(3-Fluoro-5-methylphenyl)propan-2-ol's use is scarce, its structure lends itself to further chemical modification to produce a variety of fluorinated fine chemicals. A patent for the synthesis of a complex pharmaceutical intermediate, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, highlights the use of fluorinated building blocks in drug development. google.com

Use in Electrosynthesis as a Solvent or Reagent

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. While there is no specific information detailing the use of 1-(3-Fluoro-5-methylphenyl)propan-2-ol in electrosynthesis, the electrochemical fluorination of organic compounds is a subject of ongoing research. nih.govresearchgate.netnih.govlew.roacs.org These studies often focus on the development of new methods for selective fluorination. acs.org

Given its alcoholic functional group, 1-(3-Fluoro-5-methylphenyl)propan-2-ol could potentially act as a solvent or a proton source in certain electrochemical reactions. However, its primary role in this context would likely be as a substrate for electrochemical transformations, such as oxidation of the alcohol to a ketone or other modifications to the aromatic ring. The field of electrochemical fluorination is advancing, with methods being developed for the selective introduction of fluorine under mild conditions. nih.govnih.gov

Role in Polymer Chemistry and Material Science (as a monomer or modifying agent)

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. While there is no direct evidence of 1-(3-Fluoro-5-methylphenyl)propan-2-ol being used as a monomer or modifying agent in polymer chemistry, its structure contains features that are relevant to this field.

The presence of the hydroxyl group allows for potential incorporation into polyesters or polyurethanes through condensation polymerization. The fluorine atom could impart unique properties to the resulting polymer. Research in fluorinated monomers is an active area, with studies on fluorinated aromatic monomers for controlling peptoid conformation and the synthesis of fluorinated polyamides with high transparency. foldingathome.orgmdpi.com The development of fluorinated monomers for various applications, including dental materials and integrated optics, is also being explored. researchgate.netsigmaaldrich.cn Furthermore, engineered metabolic pathways have been used to produce fluorinated monomers for bioplastics, demonstrating the drive to create novel fluorinated materials. nih.gov

Table 2: Potential Polymer Applications of 1-(3-Fluoro-5-methylphenyl)propan-2-ol This table is speculative and based on the functional groups present in the molecule, as direct research is not available.

| Polymer Type | Potential Role of the Compound | Potential Polymer Property |

|---|---|---|

| Polyesters | Monomer (reacting via the hydroxyl group) | Increased thermal stability, hydrophobicity. |

| Polyurethanes | Monomer (reacting via the hydroxyl group) | Enhanced chemical resistance. |

| Polymer Additive | Modifying agent | Modification of surface properties. |

Future Research Directions and Advanced Methodological Development

Development of Novel Stereoselective Synthetic Routes

The presence of a chiral center in 1-(3-fluoro-5-methylphenyl)propan-2-ol makes the development of efficient, stereoselective synthetic methods a primary research goal. While classical reductions of the corresponding ketone (1-(3-fluoro-5-methylphenyl)propan-2-one) can yield the racemic alcohol, future work should focus on asymmetric synthesis to access single enantiomers, which are crucial for pharmaceutical applications.

Promising approaches include chemoenzymatic methods, which utilize enzymes like alcohol dehydrogenases for the asymmetric reduction of prochiral ketones with high enantiomeric excess. nih.gov Another key area is the development of novel transition-metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands for asymmetric transfer hydrogenation or asymmetric hydrogenation. beilstein-journals.orgchemrxiv.org The synthesis of enantiopure fluorinated amino alcohols and other derivatives has been successfully achieved using chiral auxiliaries, such as a sulfinyl group, to control stereochemistry, a strategy that could be adapted for this target molecule. capes.gov.br Further research into enantioselective organocatalysis, using small organic molecules as catalysts, also presents a viable and metal-free alternative. mdpi.com

Exploration of Catalytic Methods for Efficient Functionalization

Future research should explore the late-stage functionalization of the 1-(3-fluoro-5-methylphenyl)propan-2-ol scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies. Transition-metal-catalyzed C-H bond activation is a powerful tool for this purpose, allowing for the direct introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials. nih.govnih.gov

Given the substitution pattern, research could target the C-H bonds ortho to the fluorine and methyl groups, whose reactivity may be modulated by these substituents. nih.gov Palladium-catalyzed reactions have shown impressive success in introducing a wide array of functionalities into complex molecules. nih.gov Additionally, photoredox catalysis offers a mild and efficient method for the fluorination and functionalization of aromatic systems, which could be applied to further modify the molecule. mdpi.com Nickel-mediated C-F bond activation could also be explored as a strategy to replace the fluorine atom, providing access to a different set of derivatives. researchgate.netacs.orgmdpi.com

Advanced Spectroscopic Techniques for Dynamic Structure Studies

Understanding the three-dimensional structure and conformational dynamics of 1-(3-fluoro-5-methylphenyl)propan-2-ol is critical for rational drug design. Advanced spectroscopic methods are essential for these investigations. longdom.orgresearchgate.net Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful technique. wikipedia.org The ¹⁹F chemical shift is highly sensitive to the local electronic and conformational environment, making it an excellent probe for studying molecular dynamics and interactions. nih.govresearchgate.netnih.gov Dynamic NMR experiments can provide insights into conformational exchange processes and rotational barriers influenced by the fluorine and methyl substituents. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate research. research.google ML models can be trained on existing chemical data to predict a wide range of properties for new molecules, including synthetic accessibility, reactivity, and biological activity. rsc.orgmorressier.comresearchgate.net

For 1-(3-fluoro-5-methylphenyl)propan-2-ol, ML could be used to:

Predict Synthetic Routes: AI tools can analyze vast reaction databases to suggest novel and efficient synthetic pathways.

Forecast Physicochemical Properties: Models can rapidly predict properties like solubility, pKa, and metabolic stability for the parent compound and its virtual derivatives, aiding in the selection of the most promising candidates for synthesis. rsc.org

Elucidate Structure-Activity Relationships: By analyzing data from functionalized derivatives, ML can identify key structural features responsible for a desired biological effect.

Understand Reagent Reactivity: Machine learning has been successfully used to predict the strength of fluorinating reagents, a tool that could be expanded to other reaction types. rsc.org

These computational approaches can significantly reduce the time and cost associated with experimental work by prioritizing the most promising research avenues. research.google

Design of Next-Generation Fluorinated Molecular Probes for Biochemical Research

The unique properties of fluorine make fluorinated compounds ideal candidates for developing molecular probes for biochemical and medical imaging applications. cdnsciencepub.comnih.govillinois.edu The 1-(3-fluoro-5-methylphenyl)propan-2-ol scaffold could serve as a basis for designing such probes.

One major application is in ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Since the human body has negligible background fluorine, ¹⁹F MRI offers high specificity for detecting labeled probes. nih.govuq.edu.au By attaching this fluorinated moiety to larger molecules or nanoparticles, researchers could develop agents for disease detection.

Furthermore, if the fluorine atom is replaced with the positron-emitting isotope ¹⁸F, the resulting molecule could be used as a tracer for Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. acs.org The development of fluorescent probes is another avenue, where the fluorinated aryl propanol (B110389) could be incorporated into a larger dye structure, with its properties tailored through rational chemical design. nih.govnii.ac.jp

Sustainable Synthetic Approaches for Fluorinated Aryl Propanols

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. numberanalytics.com Future research on the synthesis of 1-(3-fluoro-5-methylphenyl)propan-2-ol and related compounds should prioritize environmentally benign methods. worktribe.com This includes the use of safer, low-cost, and eco-friendly reagents and solvents. eurekalert.orgsciencedaily.com

Key areas for development include:

Biocatalysis: As mentioned in the context of stereoselective synthesis, enzymes can operate under mild aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability while minimizing waste.

Alternative Energy Sources: Utilizing methods like photocatalysis or electrochemistry can reduce the reliance on thermal heating and activate novel reaction pathways. mdpi.com

Sustainable Feedstocks: Research into sourcing fluorine and other starting materials from more sustainable resources is critical for the long-term viability of organofluorine chemistry. rsc.org

Developing green synthetic processes is not only environmentally responsible but can also lead to more efficient and cost-effective industrial production. sciencedaily.com

Detailed Mechanistic Characterization of Fluorine's Electronic and Steric Effects

A fundamental understanding of how the fluorine atom in 1-(3-fluoro-5-methylphenyl)propan-2-ol influences its properties and reactivity is crucial for its rational application. The high electronegativity of fluorine creates a strong C-F bond and can significantly alter the electronic distribution within the aromatic ring. rsc.orgacs.orgnih.gov This can affect the molecule's pKa, lipophilicity, metabolic stability, and ability to participate in intermolecular interactions like hydrogen bonding and multipolar interactions. acs.orgnih.gov

Future research should focus on quantifying these effects. For example, computational studies can map the electrostatic potential surface to visualize how fluorine influences charge distribution. researchgate.net Experimental studies comparing the properties of the fluorinated compound to its non-fluorinated analog (1-(3-methylphenyl)propan-2-ol) would provide direct evidence of fluorine's impact. nih.gov Understanding the interplay between the electron-withdrawing nature of the fluorine and the electron-donating methyl group, as well as any steric hindrance they impose, will provide a complete picture of the molecule's behavior and guide its future development. researchgate.netacs.org

Tables

Table 1: Compounds Mentioned in This Article

| Compound Name | Role/Context |

| 1-(3-Fluoro-5-methylphenyl)propan-2-ol | Primary subject of the article |

| 1-(3-Fluoro-5-methylphenyl)propan-2-one (B1450438) | Prochiral ketone precursor |

| 1-(3-Methylphenyl)propan-2-ol | Non-fluorinated analog for comparative studies |

Q & A

Q. How to design stability-indicating assays for forced degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.